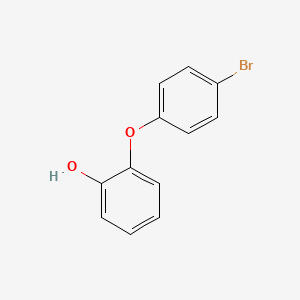

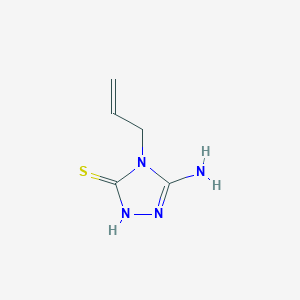

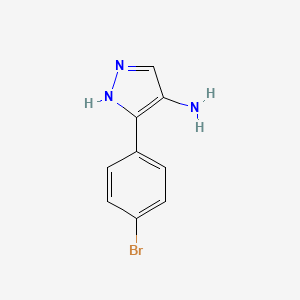

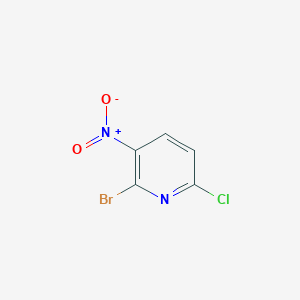

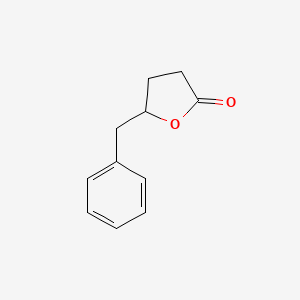

3-(4-bromophenyl)-1H-pyrazol-4-amine

説明

The compound "3-(4-bromophenyl)-1H-pyrazol-4-amine" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with its structure. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including analgesic, anti-inflammatory, and anti-neoplastic properties .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions or one-pot synthesis methods. For instance, the synthesis of related compounds has been achieved through condensation reactions, as seen in the one-pot, four-component reaction that produced 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives . Another method described the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives by reacting primary and secondary amines with tosylates of a related pyrazole compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic methods and computational chemistry. For example, the molecular structure and vibrational frequencies of a similar compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using both experimental techniques and theoretical calculations, including density functional theory (DFT) . The geometrical parameters obtained from these studies are typically in agreement with X-ray diffraction data, providing a detailed understanding of the molecular conformation.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological activity. For instance, the methylation of a hydroxyl group in a related pyrazole compound was achieved using sodium hydride and methyl iodide . Such reactions are crucial for modifying the chemical structure to enhance the desired properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be deduced from their molecular structure and electronic properties. The small HOMO-LUMO energy gap of a related compound suggests high chemical reactivity and the possibility of intramolecular charge transfer . Additionally, molecular electrostatic potential (MEP) analysis can reveal the distribution of electronic density across the molecule, which is important for understanding its reactivity and interaction with biological targets . The first hyperpolarizability of these compounds can also be calculated to assess their potential in nonlinear optics .

科学的研究の応用

Synthesis and Structural Analysis

Synthesis and Spectral Analysis : 3-(4-bromophenyl)-1H-pyrazol-4-amine and similar compounds have been synthesized for various studies. Tamer et al. (2016) synthesized a related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, characterizing its structure using X-ray diffraction and various spectroscopic methods. This study highlights the stability and intramolecular charge transfer properties significant in nonlinear optical applications (Tamer et al., 2016).

Molecular Structure Investigations : In a similar vein, Ibrahim et al. (2016) investigated the fluorescence properties of pyrazoline derivatives, including one with a 4-bromophenyl group, through UV-Vis and emission spectroscopy. This study contributes to understanding the electronic and spectroscopic properties of such compounds (Ibrahim et al., 2016).

Medicinal Chemistry and Biological Activity

Cytotoxic Activity in Cancer Research : Srour et al. (2018) synthesized derivatives of 1,3,4-trisubstituted pyrazole and tested their in-vitro anti-cancer activity against various human cancer cell lines. This research is pivotal in exploring the potential of such compounds in developing anti-cancer agents (Srour et al., 2018).

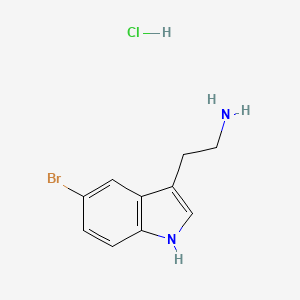

Antiviral Activity Studies : Tantawy et al. (2012) synthesized a series of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, including those with bromophenyl groups, and evaluated their antiviral activity. This research contributes to the understanding of the antiviral potential of pyrazole derivatives (Tantawy et al., 2012).

特性

IUPAC Name |

5-(4-bromophenyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQTVTWAYCKVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290020 | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-1H-pyrazol-4-amine | |

CAS RN |

91857-98-6 | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91857-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-amino-5-(p-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091857986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Bromophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)

![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)